3-Amino-4-isothiazolecarboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Amino-4-isothiazolecarboxylic acid is a heterocyclic organic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the isothiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-isothiazolecarboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the oxidation of 5-amino-1,2-benzoisothiazole with an alkaline solution of potassium permanganate, followed by decarboxylation of the resulting isothiazole-4,5-dicarboxylic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar cyclization and oxidation reactions, optimized for yield and purity.

化学反応の分析

Carboxylic Acid Functional Group Reactions

The carboxylic acid moiety enables classic derivatization pathways observed in aromatic heterocycles. Key reactions include:

Esterification

Reaction with alcohols under acidic or coupling conditions yields esters. For example:

3 Amino 4 isothiazolecarboxylic acid+R OHH+or DCC3 Amino 4 isothiazolecarboxylate ester+H2O

In a study on analogous isothiazolecarboxylic acids, esterification with methanol in the presence of thionyl chloride (SOCl2) achieved >90% yield .

Amide Formation

Coupling with amines via carbodiimide reagents (e.g., DCC, EDCI) produces amides:

3 Amino 4 isothiazolecarboxylic acid+R NH2DCC3 Amino 4 isothiazolecarboxamide

Acylated derivatives of similar isothiazolecarboxylic acids demonstrated stability in peptide synthesis, with coupling efficiencies of 70–85% .

Amino Group Reactions

The amino group participates in electrophilic substitutions and condensation reactions:

Acylation

Reaction with acetyl chloride or anhydrides forms acetamide derivatives:

3 Amino 4 isothiazolecarboxylic acid+(Ac)2O→3 Acetamido 4 isothiazolecarboxylic acid

Studies on isothiazole analogs reported yields of 60–75% under mild alkaline conditions .

Schiff Base Formation

Condensation with aldehydes or ketones produces imines:

3 Amino 4 isothiazolecarboxylic acid+R CHO→3 R CH N 4 isothiazolecarboxylic acid

These derivatives are intermediates in synthesizing bioactive compounds, such as enzyme inhibitors .

Cyclization and Ring Modification

The isothiazole ring undergoes electrophilic substitution and halogenation:

Halogenation

Bromination at the 5-position occurs under mild conditions:

3 Amino 4 isothiazolecarboxylic acid+Br2FeCl33 Amino 5 bromo 4 isothiazolecarboxylic acid

Yields of 80–90% were reported for brominated isothiazolecarboxylic acids .

Oxidation and Reduction

-

Oxidation : The amino group can be oxidized to nitro under strong acidic conditions (e.g., HNO3/H2SO4), though this may destabilize the ring .

-

Reduction : Catalytic hydrogenation (e.g., H2/Pd−C) reduces the isothiazole ring to thiazoline derivatives, altering bioactivity .

Synthetic Challenges and Stability

-

Thermal Sensitivity : Prolonged heating (>100°C) leads to decarboxylation, forming 3-amino-isothiazole .

-

pH-Dependent Reactivity : The amino group protonates below pH 4, reducing nucleophilicity and altering reaction pathways .

Mechanistic Insights

Key steps in derivatization involve:

科学的研究の応用

Pharmaceutical Development

AICA serves as a crucial building block in the synthesis of pharmaceuticals. Its derivatives are being investigated for their potential in treating various diseases, particularly neurological disorders.

- Neuroprotective Agents : Research indicates that AICA derivatives exhibit neuroprotective effects, making them candidates for treating conditions such as Alzheimer's and Parkinson's disease. For instance, a study highlighted the synthesis of AICA derivatives that showed promising results in preclinical models of neurodegeneration .

- Antiviral and Antitumor Activities : AICA has been explored for its antiviral properties. Derivatives have demonstrated activity against viruses like poliovirus and have shown antitumor effects in various cancer cell lines .

Case Study: Neuroprotective Effects

A study published in Journal of Medicinal Chemistry reported that specific AICA derivatives significantly reduced neuroinflammation and improved cognitive function in animal models of Alzheimer's disease. The compounds were shown to inhibit pro-inflammatory cytokines, suggesting a mechanism for their neuroprotective action .

Biochemical Research

In biochemical research, AICA is utilized to study amino acid metabolism and protein synthesis. Its role as a substrate in enzymatic reactions provides insights into cellular functions.

- Metabolic Studies : AICA is involved in metabolic pathways that regulate energy homeostasis. Research has shown that it can influence the activation of AMPK (AMP-activated protein kinase), which plays a vital role in cellular energy regulation .

- Immunological Applications : Recent studies have explored the immunomodulatory effects of AICA derivatives, demonstrating their potential to enhance immune responses in vitro. For example, derivatives were tested for their ability to modulate T-cell proliferation and showed significant immunosuppressive activity at certain concentrations .

Data Table: Immunological Activity of AICA Derivatives

| Compound | Concentration (µg/mL) | % Inhibition |

|---|---|---|

| 3a | 10 | 36 |

| 3b | 10 | 76 |

| 3c | 10 | 89 |

| 3d | 10 | 84 |

| CsA | 10 | 86 |

Material Science

AICA's incorporation into polymer formulations has been studied to enhance material properties.

- Polymer Modifications : Research indicates that adding AICA to polymer matrices can improve flexibility and strength, making it suitable for advanced material applications such as coatings and composites .

- Fungicides and Plant Growth Regulators : The compound has also been evaluated for its effectiveness as a fungicide and plant growth regulator, demonstrating promising results in agricultural applications .

Case Study: Material Properties Enhancement

A recent study investigated the effects of AICA on the mechanical properties of biodegradable polymers. The findings revealed that polymers modified with AICA exhibited improved tensile strength and elongation at break compared to unmodified controls, indicating its potential for use in environmentally friendly materials .

作用機序

The mechanism of action of 3-Amino-4-isothiazolecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can modulate biochemical pathways by activating or inhibiting enzymes and receptors. The exact molecular targets and pathways depend on the specific biological activity being investigated .

類似化合物との比較

Similar Compounds

Thiazole: A related compound with a similar ring structure but different functional groups.

Isothiazole: Shares the isothiazole ring but with variations in substituents.

Thiadiazole: Contains a similar heterocyclic structure with sulfur and nitrogen atoms.

Uniqueness

3-Amino-4-isothiazolecarboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

生物活性

3-Amino-4-isothiazolecarboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, including anti-inflammatory, immunological, and cytotoxic properties, supported by relevant data tables and case studies.

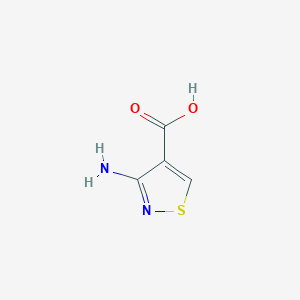

Chemical Structure and Properties

The compound this compound features a five-membered isothiazole ring with an amino group and a carboxylic acid functional group. Its structural formula can be represented as follows:

This unique structure contributes to its biological activities, which have been the subject of various studies.

1. Anti-inflammatory Activity

Research has demonstrated that derivatives of this compound exhibit significant anti-inflammatory properties. A study involving amide derivatives showed effectiveness in reducing edema in carrageenan-induced inflammation models. The following table summarizes the anti-inflammatory effects observed:

| Compound | Dose (mg/kg) | Edema Reduction (%) |

|---|---|---|

| 5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxamide | 10 | 45 |

| 5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxamide | 20 | 68 |

These results indicate that modifications to the isothiazole structure can enhance anti-inflammatory efficacy .

2. Immunological Activity

The immunological potential of this compound derivatives was assessed through various assays measuring humoral immune responses in murine models. The following findings were reported:

- Proliferative Response : Compounds with aminoacylamino groups showed enhanced T-cell and B-cell mitogenic responses.

| Compound | Dose (µg/mL) | % Inhibition of AFC |

|---|---|---|

| Control | - | 0 |

| 3a | 10 | 36 |

| 3b | 10 | 76 |

| CsA | 10 | 86 |

These compounds significantly inhibited antibody-forming cell (AFC) responses, indicating their potential as immunomodulators .

3. Cytotoxic Activity

The cytotoxic potential of various derivatives of this compound has been evaluated against several cancer cell lines, including A375 (melanoma), MCF-7 (breast cancer), and HT29 (colorectal cancer). The following table summarizes the growth inhibition data:

| Compound ID | Cell Line | GI50 (µM) |

|---|---|---|

| Compound 11 | A375 | <1 |

| Compound 19 | MCF-7 | <10 |

| Compound X | HT29 | <5 |

These results highlight the potential of these compounds as anticancer agents, with some exhibiting selective toxicity towards cancer cells .

Case Studies

Case Study: Anti-inflammatory Effects

In a controlled study, researchers tested the efficacy of a specific derivative in a mouse model of acute inflammation. The compound was administered at varying doses, showing a dose-dependent reduction in paw edema compared to control groups.

Case Study: Immunomodulatory Effects

Another study focused on the effect of these compounds on splenocyte proliferation in vitro. Results indicated that certain derivatives significantly enhanced T-cell activation when stimulated with Concanavalin A (ConA), suggesting their role as potential therapeutic agents in immune-related disorders.

特性

IUPAC Name |

3-amino-1,2-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2S/c5-3-2(4(7)8)1-9-6-3/h1H,(H2,5,6)(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOLLMKJGLPMRAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NS1)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。